1-[5-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one
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Overview
Description
1-(5-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)benzofuran-6-yl)ethanone is a complex organic compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and are found in various natural products. This particular compound features a benzofuran core with hydroxy and ethanone functional groups, making it a subject of interest in medicinal chemistry and pharmacology .
Preparation Methods
The synthesis of 1-(5-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)benzofuran-6-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: Starting from a suitable phenol derivative, the benzofuran core is constructed through cyclization reactions.
Introduction of Hydroxy Groups: Hydroxy groups are introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Alkylation and Acylation: The hydroxyprop-1-en-2-yl and ethanone groups are introduced through alkylation and acylation reactions, respectively.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
1-(5-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)benzofuran-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the ethanone group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-(5-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)benzofuran-6-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities, such as antimicrobial and antioxidant properties, make it a candidate for drug development.
Medicine: Potential therapeutic applications include treatments for cancer, infections, and inflammatory diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)benzofuran-6-yl)ethanone involves its interaction with various molecular targets. The hydroxy groups can form hydrogen bonds with biological macromolecules, affecting their function. The benzofuran core can interact with enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of microbial growth, reduction of oxidative stress, and modulation of inflammatory pathways .
Comparison with Similar Compounds
Similar compounds to 1-(5-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)benzofuran-6-yl)ethanone include other benzofuran derivatives such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another therapeutic agent for skin conditions.
Angelicin: Known for its phototoxic properties and used in phototherapy.
What sets 1-(5-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)benzofuran-6-yl)ethanone apart is its unique combination of functional groups, which confer distinct biological activities and chemical reactivity .
Properties
CAS No. |
112936-02-4 |
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Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
1-[5-hydroxy-2-(3-hydroxyprop-1-en-2-yl)-1-benzofuran-6-yl]ethanone |
InChI |
InChI=1S/C13H12O4/c1-7(6-14)12-4-9-3-11(16)10(8(2)15)5-13(9)17-12/h3-5,14,16H,1,6H2,2H3 |
InChI Key |
DBPXWBBYBDQJBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C2C=C(OC2=C1)C(=C)CO)O |
Origin of Product |
United States |
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